molecular formula C13H12N2 B13694406 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

Cat. No.: B13694406
M. Wt: 196.25 g/mol
InChI Key: ROZPLBGYRJPWQD-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is an organic compound with the molecular formula C13H12N2 It is a heterocyclic compound that contains both a quinoline and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline typically involves the condensation of quinoline derivatives with pyrrole derivatives. One common method is the Pictet-Spengler reaction, which involves the cyclization of an arylamine with an aldehyde or ketone under acidic conditions. This reaction can be carried out using various catalysts and solvents to optimize yield and purity .

Industrial Production Methods

This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to ensure product quality .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is unique due to its specific arrangement of the quinoline and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

InChI

InChI=1S/C13H12N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8H,3,7,9H2

InChI Key

ROZPLBGYRJPWQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=C3C=CC=NC3=CC=C2

Origin of Product

United States

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